3-bromo-N-prop-2-ynylbenzenesulfonamide
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Overview
Description
3-Bromo-N-prop-2-ynylbenzenesulfonamide is a chemical compound characterized by its bromine atom, prop-2-ynyl group, and sulfonamide functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzenesulfonyl chloride and prop-2-ynylamine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Catalysts: A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Scale-Up: The reaction can be scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can undergo reduction to remove the bromine atom.
Substitution: The prop-2-ynyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Bromine oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the prop-2-ynyl group.
Scientific Research Applications
3-Bromo-N-prop-2-ynylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-bromo-N-prop-2-ynylbenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
3-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of prop-2-ynyl.
3-Bromo-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of prop-2-ynyl.
3-Bromo-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of prop-2-ynyl.
Uniqueness: 3-Bromo-N-prop-2-ynylbenzenesulfonamide is unique due to the presence of the prop-2-ynyl group, which imparts different chemical and physical properties compared to other similar compounds. This group can participate in specific reactions and interactions that are not possible with other substituents.
Properties
IUPAC Name |
3-bromo-N-prop-2-ynylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h1,3-5,7,11H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFCJKJCDLXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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